
绿原酸甲酯
描述
Methyl chlorogenate, presumably a chlorinated organic compound, shares conceptual relevance with chloromethane derivatives and their functional applications in organic synthesis and material science. Chlorinated methanes, such as chloromethane, dichloromethane, and related compounds, serve pivotal roles in various biochemical and industrial processes, offering insights into their synthesis, molecular interactions, and applications.
Synthesis Analysis
Synthetic approaches for chlorinated organic compounds often involve halogenation reactions, where chloro groups are introduced into molecules, utilizing catalysts or under specific reaction conditions. For instance, the selective production of methyl chloride from methane involves reactions over lanthanum-based catalysts, demonstrating a methodology for generating chlorinated compounds through oxidative chlorination processes (Podkolzin et al., 2007).
Molecular Structure Analysis
The molecular structure of chlorinated compounds, including their crystallographic configurations, can be elucidated using techniques like X-ray diffraction. The study of methylene dichloride's crystal structure provides an example of determining the spatial arrangement of atoms within a molecule, offering insights into the structural aspects of chlorinated methanes (Kawaguchi et al., 1973).
Chemical Reactions and Properties
Chlorinated methanes undergo various chemical reactions, including reductive dehalogenation, highlighting their reactivity and the transformation potential in environmental and synthetic chemistry contexts. Research on the reductive dehalogenation of chlorinated methanes by iron metal demonstrates the chemical behavior of these compounds under specific conditions, revealing their degradation pathways and reaction kinetics (Matheson & Tratnyek, 1994).
Physical Properties Analysis
The physical properties of chlorinated organic compounds, such as phase behavior, melting points, and boiling points, are crucial for their application in various scientific and industrial processes. Studies on compounds like methyl chlorooctanoates and their spectroscopic behavior provide valuable data on the physical characteristics and molecular interactions of chlorinated compounds (Font et al., 1978).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of chlorinated methanes, are essential for understanding their roles in synthesis and environmental processes. For example, chloromethane acts as a methyl donor in biosynthesis processes, indicating its chemical utility in natural product formation and modification (Harper et al., 1989).
科学研究应用
抗氧化活性
绿原酸甲酯具有很强的自由基清除能力,特别是针对2,2'-二苯基-1-苦基肼自由基(DPPH)、超氧化物和羟基自由基 。这种特性对于保护细胞免受氧化应激至关重要,氧化应激会导致癌症和心脏病等慢性疾病。
抗炎潜力
研究表明,绿原酸甲酯是作为有效的抗炎剂开发的潜在候选者 。它调节炎症反应的能力使其成为治疗关节炎和其他炎症性疾病的有希望的化合物。
神经保护作用
初步研究表明,绿原酸甲酯可能通过保护神经元免受损害,防止阿尔茨海默病和帕金森病等神经退行性疾病.
抗菌特性
绿原酸甲酯据报道具有抗菌和抗真菌特性。 尽管需要进一步研究,但这些特性表明其在预防和治疗感染方面的潜在用途.
药物中间体的合成
该化合物用于合成药物中间体,药物中间体是创建各种药物的关键组成部分。这种应用对于制药行业开发新药至关重要。
杀虫剂和植物生长调节剂
绿原酸甲酯用于杀虫剂和植物生长调节剂的配制。这些应用对于农业实践至关重要,确保作物保护和最佳生长。
食品工业应用
由于其抗氧化特性,绿原酸甲酯在食品工业中引起了人们的兴趣,用于保持食品质量和延长保质期 。它可以用来防止脂肪和油的氧化,保持食品的营养价值和味道。
化妆品行业应用
在化妆品行业,绿原酸甲酯因其抗氧化和酪氨酸酶抑制活性而受到重视 。这些特性有利于开发保护皮肤免受损伤和老化的护肤产品。
作用机制
Target of Action
Methyl chlorogenate has been identified as an antioxidant and anti-inflammatory agent . It has been found to inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells . It is also known to be an inhibitor of NF-kappaB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
It is known to exhibit strongradical scavenging activity , which may contribute to its antioxidant and anti-inflammatory properties . Its ability to inhibit HCC cell proliferation and metastasis suggests that it may interact with specific targets in these cells .
Biochemical Pathways
Its inhibitory effect on HCC cell proliferation and metastasis also implies a role in pathways related to cell growth and migration .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
Methyl chlorogenate’s antioxidant activity results in the scavenging of free radicals , which can protect cells from oxidative damage . Its anti-inflammatory activity can help to reduce inflammation . Furthermore, its ability to inhibit HCC cell proliferation and metastasis suggests that it may have potential therapeutic applications in the treatment of hepatocellular carcinoma .
Action Environment
The action of Methyl chlorogenate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its bioavailability and efficacy may be affected by the lipid content of the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .
未来方向
The biological activities of Chlorogenic acid (CGA), which Methyl chlorogenate is a derivative of, are mainly shown as anti-oxidant, liver and kidney protection, anti-bacterial, anti-tumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, protection of the nervous system, and action on blood vessels . This provides research directions for malabsorbed polyphenols .
属性
IUPAC Name |
methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-AWOKGZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289036 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123483-19-2 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CHLOROGENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



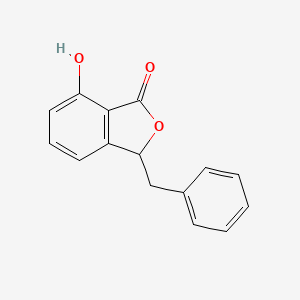
![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)
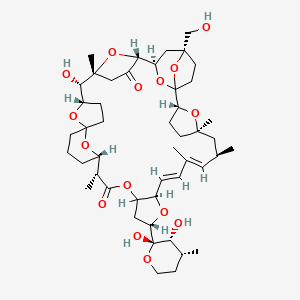
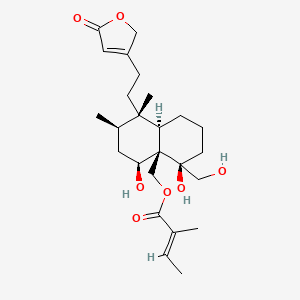
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
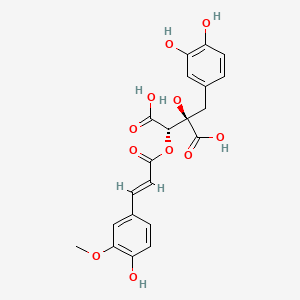
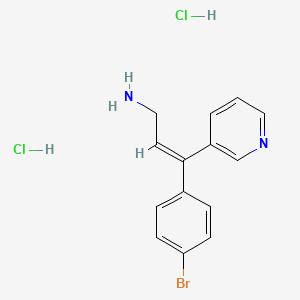


![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)


![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)
